Esculetin

Catalog No.
S527420
CAS No.
305-01-1
M.F
C9H6O4
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esculetin

CAS Number

305-01-1

Product Name

Esculetin

IUPAC Name

6,7-dihydroxychromen-2-one

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C9H6O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,10-11H

InChI Key

ILEDWLMCKZNDJK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Asculetine; CCRIS 7065; CCRIS-7065; CCRIS7065; Cichorigenin; NSC 26428; NSC-26428; NSC26428

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)O

The exact mass of the compound Esculetin is 178.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26428. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Esculetin (6,7-dihydroxycoumarin) is a natural coumarin, a class of benzopyrone compounds, recognized for its significant antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Its core value proposition stems from the specific arrangement of two adjacent hydroxyl groups (a catechol structure) on its benzene ring, which dictates its reactivity, metal-chelating ability, and biological activity. This structure makes it a frequent subject in the development of pharmaceuticals, cosmetics, and as a molecular probe, where its performance is highly dependent on its specific form and purity compared to other coumarins or general antioxidants.

Substituting Esculetin with close analogs like Scopoletin (which has a methoxy group at C6) or its glycoside form, Esculin, is often unviable for formulation and application-specific reasons. The presence of two free hydroxyl groups at the C6 and C7 positions is critical for its potent tyrosinase inhibitory activity, a function that is dramatically reduced in Scopoletin and the glycosylated Esculin. Furthermore, while Esculin offers superior water solubility, this comes at the cost of direct bioactivity, as Esculetin is the active aglycone form required for cellular uptake and interaction with intracellular targets. This makes the direct procurement of Esculetin essential for applications requiring high intrinsic activity and cell permeability, where the use of a more soluble but less active precursor is undesirable.

Superior Tyrosinase Inhibition Compared to Other Coumarins and its Glycoside

In a direct comparison of mushroom tyrosinase inhibition, Esculetin demonstrated significantly stronger activity than its close structural analogs. Esculetin's inhibitory activity was approximately 200 times stronger than unsubstituted coumarin and substantially higher than Scopoletin and its glycoside form, Esculin, which showed dramatically lower activity. This highlights the critical role of the free 6,7-dihydroxy (catechol) structure for potent enzyme inhibition, a feature absent in its common substitutes.

Evidence DimensionMushroom Tyrosinase Inhibition (IC50)
Target Compound DataIC50 = 43 µM
Comparator Or BaselineCoumarin (IC50 = 8,100 µM), Scopoletin & Esculin (Dramatically lower activity, specific IC50 not quantified but stated as much weaker)
Quantified Difference~188-fold more potent than Coumarin; qualitatively superior to Scopoletin and Esculin
ConditionsIn vitro assay using mushroom tyrosinase with L-DOPA as the substrate.

For developing topical formulations to address hyperpigmentation, procuring Esculetin provides significantly higher potency over other coumarins, reducing the required concentration and potential for off-target effects.

Exceptional In Vitro Antioxidant Capacity in Biologically Relevant Models

When evaluated for antioxidant capacity against other natural coumarins, Esculetin was identified as the most efficient compound across multiple chemical and biological assays. Notably, in a biological model measuring mitochondrial Reactive Oxygen Species (ROS) generation, Esculetin completely abolished ROS at low micromolar concentrations, demonstrating an IC50 of just 0.57 µM. This level of potency in a cell-based system is a key differentiator from simpler coumarins like umbelliferone or 1,2-benzopyrone.

Evidence DimensionInhibition of Mitochondrial ROS Generation (IC50)
Target Compound DataIC50 = 0.57 µM
Comparator Or BaselineUmbelliferone and 1,2-Benzopyrone (assayed in the same study but found to be less efficient overall; specific IC50 for this assay not provided for comparison but Esculetin was named 'most efficient').
Quantified DifferenceIdentified as the most potent among the tested coumarins.
ConditionsIn vitro assay measuring inhibition of mitochondrial ROS generation in brain homogenates.

For researchers investigating cytoprotection or developing formulations to mitigate oxidative stress, Esculetin provides a higher degree of antioxidant potency at the mitochondrial level compared to other coumarins, justifying its selection for high-performance applications.

Handling & Formulation: Physicochemical Differences vs. Esculin Glycoside

A critical procurement decision lies between Esculetin and its glycoside, Esculin. Esculetin is sparingly soluble in aqueous buffers, with a reported solubility of approximately 0.2 mg/mL in a 1:4 DMF:PBS solution. In contrast, Esculin's glycosylation significantly enhances its water solubility. However, this improved handling characteristic comes with a trade-off in direct activity, as Esculetin is the bioactive aglycone. The choice to procure Esculetin is therefore justified when the application requires the final, active compound and avoids the need for in-situ enzymatic hydrolysis of a precursor.

Evidence DimensionAqueous Solubility
Target Compound DataSparingly soluble (approx. 0.2 mg/ml in 1:4 DMF:PBS)
Comparator Or BaselineEsculin (qualitatively described as having improved/higher solubility due to glycosylation)
Quantified DifferenceQualitative difference in solubility profile
ConditionsSolubility in aqueous and organic solvent systems.

This evidence directly informs the selection between the active form (Esculetin) and its soluble precursor (Esculin), a key decision in process chemistry, formulation development, and cell-based assay design.

Active Ingredient in High-Efficacy Cosmeceuticals for Skin Tone Management

Given its potent, direct inhibitory effect on tyrosinase that is orders of magnitude greater than unsubstituted coumarin and significantly higher than its methylated or glycosylated analogs, Esculetin is a primary candidate for formulation into advanced creams, serums, and lotions targeting hyperpigmentation and uneven skin tone. Its selection over analogs is justified by the goal of achieving maximum enzymatic inhibition with minimal compound concentration.

Cytoprotective Agent in Cell-Based Models of Oxidative Stress

For in vitro research requiring potent protection against oxidative damage, particularly at the mitochondrial level, Esculetin is a justifiable choice over other coumarins. Its demonstrated ability to abolish mitochondrial ROS at sub-micromolar concentrations makes it a valuable tool for studying mechanisms of cellular aging, neuroprotection, and oxidative stress-related pathologies.

Negative Control or Comparator in Studies of Glycoside Bioactivation

In studies designed to investigate the enzymatic activation of glycoside precursors like Esculin, the direct procurement of Esculetin is essential. It serves as the definitive positive control for the active aglycone, allowing researchers to precisely quantify the effects of hydrolysis and differentiate the activity of the precursor from its final, active form.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.02660867 Da

Monoisotopic Mass

178.02660867 Da

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

270 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SM2XD6V944

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

305-01-1

Wikipedia

Aesculetin

Dates

Last modified: 08-15-2023
1: Pan H, Wang BH, Lv W, Jiang Y, He L. Esculetin induces apoptosis in human gastric cancer cells through a cyclophilin D-mediated mitochondrial permeability transition pore associated with ROS. Chem Biol Interact. 2015 Dec 5;242:51-60. doi: 10.1016/j.cbi.2015.09.015. Epub 2015 Sep 24. PubMed PMID: 26388407.
2: Kim AD, Han X, Piao MJ, Hewage SR, Hyun CL, Cho SJ, Hyun JW. Esculetin induces death of human colon cancer cells via the reactive oxygen species-mediated mitochondrial apoptosis pathway. Environ Toxicol Pharmacol. 2015 Mar;39(2):982-9. doi: 10.1016/j.etap.2015.03.003. Epub 2015 Mar 10. PubMed PMID: 25818986.
3: Rzodkiewicz P, Gasinska E, Maslinski S, Bujalska-Zadrozny M. Antinociceptive properties of esculetin in non-inflammatory and inflammatory models of pain in rats. Clin Exp Pharmacol Physiol. 2015 Feb;42(2):213-9. doi: 10.1111/1440-1681.12346. PubMed PMID: 25425056.
4: Wang J, Lu ML, Dai HL, Zhang SP, Wang HX, Wei N. Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway. Braz J Med Biol Res. 2015 Mar;48(3):245-53. doi: 10.1590/1414-431X20144074. Epub 2014 Dec 12. PubMed PMID: 25517918; PubMed Central PMCID: PMC4381945.
5: Baek JM, Park SH, Cheon YH, Ahn SJ, Lee MS, Oh J, Kim JY. Esculetin attenuates receptor activator of nuclear factor kappa-B ligand-mediated osteoclast differentiation through c-Fos/nuclear factor of activated T-cells c1 signaling pathway. Biochem Biophys Res Commun. 2015 May 29;461(2):334-41. doi: 10.1016/j.bbrc.2015.04.034. Epub 2015 Apr 14. PubMed PMID: 25887803.
6: Yum S, Jeong S, Lee S, Kim W, Nam J, Jung Y. HIF-prolyl hydroxylase is a potential molecular target for esculetin-mediated anti-colitic effects. Fitoterapia. 2015 Jun;103:55-62. doi: 10.1016/j.fitote.2015.03.013. Epub 2015 Mar 20. PubMed PMID: 25797536.
7: Jeon YJ, Jang JY, Shim JH, Myung PK, Chae JI. Esculetin, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma. J Cancer Prev. 2015 Jun;20(2):106-12. doi: 10.15430/JCP.2015.20.2.106. PubMed PMID: 26151043; PubMed Central PMCID: PMC4492354.
8: Kadakol A, Malek V, Goru SK, Pandey A, Bagal S, Gaikwad AB. Esculetin attenuates alterations in Ang II and acetylcholine mediated vascular reactivity associated with hyperinsulinemia and hyperglycemia. Biochem Biophys Res Commun. 2015 May 29;461(2):342-7. doi: 10.1016/j.bbrc.2015.04.036. Epub 2015 Apr 15. PubMed PMID: 25887801.
9: Kim AD, Madduma Hewage SR, Piao MJ, Kang KA, Cho SJ, Hyun JW. Esculetin induces apoptosis in human colon cancer cells by inducing endoplasmic reticulum stress. Cell Biochem Funct. 2015 Oct;33(7):487-94. doi: 10.1002/cbf.3146. Epub 2015 Oct 5. PubMed PMID: 26439795.
10: Cho JH, Shin JC, Cho JJ, Choi YH, Shim JH, Chae JI. Esculetin (6,7-dihydroxycoumarin): a potential cancer chemopreventive agent through suppression of Sp1 in oral squamous cancer cells. Int J Oncol. 2015 Jan;46(1):265-71. doi: 10.3892/ijo.2014.2700. Epub 2014 Oct 7. PubMed PMID: 25310400.
11: Kimura Y, Sumiyoshi M. Antitumor and antimetastatic actions of dihydroxycoumarins (esculetin or fraxetin) through the inhibition of M2 macrophage differentiation in tumor-associated macrophages and/or G1 arrest in tumor cells. Eur J Pharmacol. 2015 Jan 5;746:115-25. doi: 10.1016/j.ejphar.2014.10.048. Epub 2014 Nov 6. PubMed PMID: 25445053.
12: Yamaoka H, Nishizawa S, Matsui M, Gonda K, Hirabayashi S, Hoshi K, Yamaoka K. The in vivo effect of esculetin ointment and esculetin-mixed Zyderm for Zyderm. Plast Reconstr Surg. 2014 Jul;134(1):50e-58e. doi: 10.1097/PRS.0000000000000304. PubMed PMID: 25028856.
13: Choi RY, Ham JR, Lee MK. Esculetin prevents non-alcoholic fatty liver in diabetic mice fed high-fat diet. Chem Biol Interact. 2016 Dec 25;260:13-21. doi: 10.1016/j.cbi.2016.10.013. Epub 2016 Oct 18. PubMed PMID: 27769711.
14: Hong SH, Jeong HK, Han MH, Park C, Choi YH. Esculetin suppresses lipopolysaccharide-induced inflammatory mediators and cytokines by inhibiting nuclear factor-κB translocation in RAW 264.7 macrophages. Mol Med Rep. 2014 Dec;10(6):3241-6. doi: 10.3892/mmr.2014.2613. Epub 2014 Oct 8. PubMed PMID: 25310143.
15: Rubio V, Calviño E, García-Pérez A, Herráez A, Diez JC. Human acute promyelocytic leukemia NB4 cells are sensitive to esculetin through induction of an apoptotic mechanism. Chem Biol Interact. 2014 Sep 5;220:129-39. doi: 10.1016/j.cbi.2014.06.021. Epub 2014 Jul 1. PubMed PMID: 24995577.
16: Zhu L, Nang C, Luo F, Pan H, Zhang K, Liu J, Zhou R, Gao J, Chang X, He H, Qiu Y, Wang J, Long H, Liu Y, Yan T. Esculetin attenuates lipopolysaccharide (LPS)-induced neuroinflammatory processes and depressive-like behavior in mice. Physiol Behav. 2016 Sep 1;163:184-92. doi: 10.1016/j.physbeh.2016.04.051. Epub 2016 Apr 29. PubMed PMID: 27133730.
17: Chang HT, Chou CT, Lin YS, Shieh P, Kuo DH, Jan CR, Liang WZ. Esculetin, a natural coumarin compound, evokes Ca(2+) movement and activation of Ca(2+)-associated mitochondrial apoptotic pathways that involved cell cycle arrest in ZR-75-1 human breast cancer cells. Tumour Biol. 2016 Apr;37(4):4665-78. doi: 10.1007/s13277-015-4286-1. Epub 2015 Oct 28. PubMed PMID: 26508031.
18: Jeon YJ, Cho JH, Lee SY, Choi YH, Park H, Jung S, Shim JH, Chae JI. Esculetin Induces Apoptosis Through EGFR/PI3K/Akt Signaling Pathway and Nucleophosmin Relocalization. J Cell Biochem. 2016 May;117(5):1210-21. doi: 10.1002/jcb.25404. Epub 2015 Oct 18. PubMed PMID: 26447856.
19: Arora R, Sawney S, Saini V, Steffi C, Tiwari M, Saluja D. Esculetin induces antiproliferative and apoptotic response in pancreatic cancer cells by directly binding to KEAP1. Mol Cancer. 2016 Oct 18;15(1):64. PubMed PMID: 27756327; PubMed Central PMCID: PMC5069780.
20: Kadakol A, Pandey A, Goru SK, Malek V, Gaikwad AB. Insulin sensitizing and cardioprotective effects of Esculetin and Telmisartan combination by attenuating Ang II mediated vascular reactivity and cardiac fibrosis. Eur J Pharmacol. 2015 Oct 15;765:591-7. doi: 10.1016/j.ejphar.2015.09.035. Epub 2015 Sep 25. PubMed PMID: 26409041.

Explore Compound Types